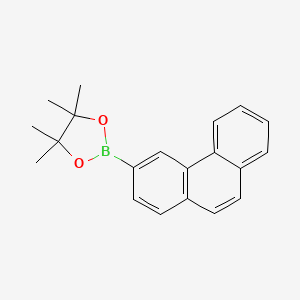

4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane is a boronate ester characterized by a phenanthrene moiety attached to a pinacolborane scaffold. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), imparts steric bulk and extended π-conjugation, making this compound valuable in applications requiring tailored electronic properties, such as organic electronics or catalytic cross-coupling reactions.

Properties

Molecular Formula |

C20H21BO2 |

|---|---|

Molecular Weight |

304.2 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-phenanthren-3-yl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)16-12-11-15-10-9-14-7-5-6-8-17(14)18(15)13-16/h5-13H,1-4H3 |

InChI Key |

FAEZWACYXZQMLN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane typically involves the reaction of phenanthrene derivatives with boronic acid or boronate esters under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where phenanthrene-3-boronic acid reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.

Reduction: The compound can be reduced to form different boron-containing species.

Substitution: The phenanthrene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products Formed

Oxidation: Boronic acids or boronate esters.

Reduction: Various reduced boron species.

Substitution: Substituted phenanthrene derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Explored for its role in drug delivery systems due to its boron content.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its boron atom. Boron can form stable covalent bonds with various organic and inorganic species, making it a versatile component in chemical reactions. In biological systems, boron-containing compounds can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features and Electronic Effects

The reactivity and applications of 1,3,2-dioxaborolane derivatives are heavily influenced by their substituents. Key structural comparisons include:

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on substituent steric and electronic profiles:

Physical Properties

Substituents dictate solubility, melting points, and spectral properties:

*Calculated based on formula; †Typical range for arylboronates .

Biological Activity

4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane is an organoboron compound that has attracted attention in the fields of organic chemistry and medicinal chemistry. Its unique structural features, including a five-membered dioxaborolane ring and a phenanthrenyl substituent, suggest potential applications in biological systems. This article explores the biological activity of this compound, synthesizing findings from various studies to highlight its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBO, with a molecular weight of approximately 304.2 g/mol. The compound features a dioxaborolane ring that contributes to its reactivity and ability to form stable complexes with nucleophiles such as diols and amines .

Structural Comparison

| Compound Name | Molecular Formula | Similarity |

|---|---|---|

| Phenylboronic acid | CHB(OH) | 0.80 |

| 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane | CHBO | 0.91 |

| 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | CHBO | 1.00 |

The phenanthrenyl moiety enhances the compound's electronic properties and steric hindrance compared to simpler boronic acids.

Interaction with Biomolecules

While specific data on the biological activity of this compound is limited, organoboron compounds are known for their interactions with various biomolecules. The boron atom can form complexes with nucleophiles such as proteins and nucleic acids through coordination chemistry. This property may allow the compound to influence biological pathways by modulating enzyme activities or stabilizing specific biomolecular structures .

Potential Therapeutic Applications

Research indicates that organoboron compounds may have roles in medicinal chemistry due to their ability to interact with biological targets. The phenanthrenyl group could facilitate π-π stacking interactions with nucleic acids or proteins, potentially enhancing the compound's biological activity. Furthermore, studies on related compounds have shown promise in areas such as cancer therapy and enzyme inhibition.

Synthesis and Characterization

The synthesis of this compound typically involves reactions that optimize yield while minimizing by-products. Techniques such as continuous flow reactors are employed to enhance efficiency . Characterization methods include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

Biological Activity Studies

Although direct studies on this specific compound are sparse, related research on organoboron compounds provides insights into their potential activities:

- Enzyme Inhibition : Some organoboron compounds have been shown to inhibit key enzymes involved in metabolic pathways. This suggests that this compound could similarly affect enzyme function.

- Anticancer Properties : Compounds with similar structural features have been investigated for their anticancer properties. Their ability to interact with DNA or RNA may lead to the development of novel chemotherapeutic agents.

Summary of Findings

| Study Focus | Findings |

|---|---|

| Enzyme Interaction | Potential inhibition of metabolic enzymes |

| Anticancer Activity | Promising results in DNA/RNA interaction studies |

Q & A

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting phenanthren-3-yl halides (e.g., bromide or iodide) with bis(pinacolato)diboron or pinacolborane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄). Key steps include:

- Dissolving the phenanthrene derivative and catalyst in anhydrous 1,4-dioxane or THF under inert atmosphere.

- Adding a base such as triethylamine or KOAc to facilitate transmetallation.

- Purifying the product via column chromatography (hexanes/EtOAc gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹¹B NMR : Confirms boron integration and electronic environment (δ ~30–35 ppm for dioxaborolanes).

- ¹H/¹³C NMR : Identifies aromatic protons (phenanthrene) and methyl groups (4,4,5,5-tetramethyl).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ or [M+Na]+ ions).

- X-ray Crystallography : Resolves spatial arrangement of the phenanthrene and dioxaborolane moieties .

Q. What are the primary applications of this compound in organic synthesis?

It is widely used as a boronic ester in Suzuki-Miyaura cross-couplings to construct biaryl systems. Applications include:

- Synthesizing polyaromatic hydrocarbons (PAHs) for optoelectronic materials.

- Generating intermediates for pharmaceutical candidates (e.g., kinase inhibitors) .

Advanced Research Questions

Q. How can reaction yields in Suzuki-Miyaura couplings be optimized for sterically hindered substrates?

- Catalyst Screening : Use bulky ligands (e.g., SPhos or XPhos) to reduce steric hindrance.

- Solvent Optimization : Replace 1,4-dioxane with toluene or DMF for better solubility of bulky aromatics.

- Temperature Gradients : Gradual heating (e.g., 80°C → 110°C) improves coupling efficiency for hindered systems .

Q. How do structural modifications (e.g., substituent position on phenanthrene) affect reactivity and stability?

- Substituent Position : Electron-withdrawing groups (e.g., nitro at C9/C10) reduce boronate stability due to increased Lewis acidity.

- Steric Effects : Bulky substituents at C2/C7 of phenanthrene lower coupling efficiency by ~20–40% compared to unsubstituted analogs.

- Stability Tests : Monitor decomposition via TGA or ¹¹B NMR under ambient conditions to assess hydrolytic sensitivity .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

- Purity Analysis : Use HPLC or GC-MS to detect trace impurities (e.g., residual palladium) that may skew bioassay results.

- Structural Reanalysis : Verify regiochemistry of boronate attachment via NOESY or COSY NMR to rule out isomer formation.

- Control Experiments : Test the phenanthrene core without the boronate group to isolate its contribution to activity .

Q. How can computational models predict the compound’s behavior in catalytic systems?

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify electron-rich regions for cross-coupling.

- Molecular Dynamics (MD) : Simulate steric interactions between the phenanthrene moiety and catalyst ligands.

- Docking Studies : Model binding affinities with enzymatic targets (e.g., proteases) for drug design applications .

Methodological Considerations

Q. What precautions are necessary for handling and storing this compound?

- Storage : Keep under argon at –20°C in amber vials to prevent hydrolysis and photodegradation.

- Handling : Use gloveboxes for moisture-sensitive steps; avoid exposure to protic solvents (e.g., MeOH, H₂O) .

Q. How can researchers address poor reproducibility in cross-coupling reactions?

- Moisture Control : Pre-dry solvents over molecular sieves and degas with N₂/Ar.

- Catalyst Activation : Pre-stir the catalyst with ligand for 10–15 minutes before adding substrates.

- Standardized Protocols : Adopt inert atmosphere techniques (Schlenk line) and replicate literature conditions precisely .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.